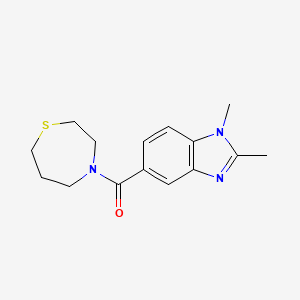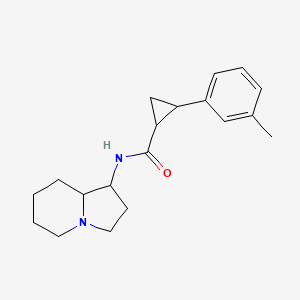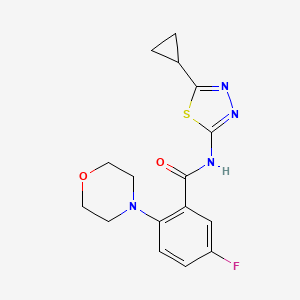![molecular formula C16H21N3OS B7573165 (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7573165.png)
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone, also known as DMTPM, is a chemical compound that has been the subject of scientific research for its potential use in various fields such as medicinal chemistry, pharmacology, and neuroscience. DMTPM is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body.
Mécanisme D'action
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone acts as a competitive inhibitor of FAAH, which is responsible for the hydrolysis of endocannabinoids. By inhibiting FAAH, (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone increases the levels of endocannabinoids in the body, which in turn activate cannabinoid receptors such as CB1 and CB2. The activation of these receptors leads to various physiological effects such as pain relief, anti-inflammatory effects, and modulation of mood and cognition.
Biochemical and Physiological Effects:
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone has been shown to have potent analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in the body, which are known to have various physiological effects such as pain relief, anti-inflammatory effects, and modulation of mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone has several advantages as a research tool. It is a potent and selective inhibitor of FAAH, which allows for the specific modulation of endocannabinoid levels in the body. It has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It is also a highly lipophilic compound, which can lead to non-specific binding and off-target effects.
Orientations Futures
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone has several potential future directions for research. It can be further studied for its potential use as a therapeutic agent for various diseases such as pain, inflammation, anxiety, and depression. It can also be studied for its neuroprotective effects in animal models of neurodegenerative diseases. Further research can also be conducted to optimize the pharmacokinetic properties of (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone and to develop more potent and selective FAAH inhibitors. Finally, (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone can be used as a research tool to further understand the role of endocannabinoids in various physiological processes.
Méthodes De Synthèse
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with 1-(4-methylpyrazol-1-yl)piperidine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with a reducing agent such as borane-tetrahydrofuran complex to yield the final product, (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone.
Applications De Recherche Scientifique
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone has been extensively studied for its potential use as a therapeutic agent for various diseases such as pain, inflammation, anxiety, and depression. The inhibition of FAAH by (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone leads to an increase in the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body, which are known to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. (2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(2,5-dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-11-8-17-19(9-11)14-5-4-6-18(10-14)16(20)15-7-12(2)21-13(15)3/h7-9,14H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOLQZUGBOYYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCCC(C2)N3C=C(C=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylthiophen-3-yl)-[3-(4-methylpyrazol-1-yl)piperidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyanothiophen-2-yl)-3-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanamide](/img/structure/B7573089.png)

![1-[1-[2-(Benzenesulfinyl)ethyl]azetidin-3-yl]-4-methylpyrazole](/img/structure/B7573097.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7573107.png)

![1-(3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-2-(2-ethyl-1,3-thiazol-4-yl)ethanone](/img/structure/B7573125.png)


![methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-2-phenylacetate](/img/structure/B7573147.png)

![[1-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)-5-methyltriazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7573161.png)
![[3-(2-Methylimidazol-1-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7573173.png)

![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)